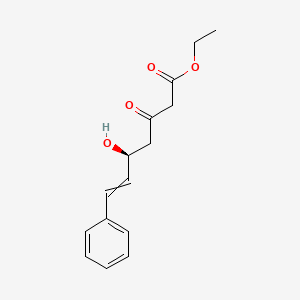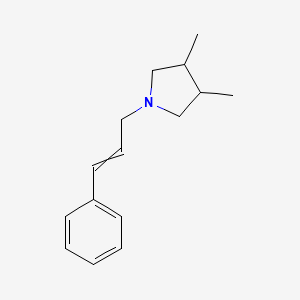
4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one is a heterocyclic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound is characterized by a quinoline core substituted with a methoxy group at the 6-position and a cyclohexylidenehydrazinyl group at the 2-position.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one typically involves the condensation of 6-methoxy-2-quinolinecarboxaldehyde with cyclohexylidenehydrazine. The reaction is usually carried out in the presence of an acid catalyst under reflux conditions to facilitate the formation of the hydrazone linkage.
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve optimizing the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the hydrazone group to an amine.
Substitution: Electrophilic substitution reactions can occur at the quinoline ring, particularly at the 5-position.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like bromine or chlorinating agents can be used under acidic conditions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Aminoquinoline derivatives.
Substitution: Halogenated quinoline derivatives.
Applications De Recherche Scientifique
4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one has been explored for various scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Studied for its potential as a therapeutic agent in the treatment of certain diseases.
Industry: Utilized in the development of novel materials and chemical sensors.
Mécanisme D'action
The mechanism of action of 4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one involves its interaction with specific molecular targets. The hydrazone group can form hydrogen bonds with biological macromolecules, potentially inhibiting enzyme activity or disrupting cellular processes. The quinoline core can intercalate with DNA, affecting replication and transcription.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(2-Cyclohexylidenehydrazinyl)-6-chloro-N′-cyclohexylidenepyridine-4-carbohydrazide
- 10-(2-Cyclohexylidenehydrazinyl)benzo[h]quinoline
Uniqueness
4-(2-Cyclohexylidenehydrazinyl)-6-methoxyquinolin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methoxy group at the 6-position enhances its solubility and potential interactions with biological targets, making it a valuable compound for further research and development.
Propriétés
Numéro CAS |
649748-93-6 |
|---|---|
Formule moléculaire |
C16H19N3O2 |
Poids moléculaire |
285.34 g/mol |
Nom IUPAC |
4-(2-cyclohexylidenehydrazinyl)-6-methoxy-1H-quinolin-2-one |
InChI |
InChI=1S/C16H19N3O2/c1-21-12-7-8-14-13(9-12)15(10-16(20)17-14)19-18-11-5-3-2-4-6-11/h7-10H,2-6H2,1H3,(H2,17,19,20) |
Clé InChI |
QPMNNYDKRYGSNW-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC2=C(C=C1)NC(=O)C=C2NN=C3CCCCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-{[4'-(Dodecyloxy)[1,1'-biphenyl]-4-yl]oxy}butane-1-sulfonic acid](/img/structure/B15169952.png)
![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]-4-cyanobenzamide](/img/structure/B15169957.png)



![2,9-Bis[4-(9H-carbazol-9-YL)phenyl]-1,10-phenanthroline](/img/structure/B15169972.png)


![2-Hydroxy-3-methoxy-N-[3-(2-phenylethoxy)phenyl]benzamide](/img/structure/B15169988.png)
![2-{1-[(Trimethylsilyl)oxy]ethylidene}cyclohexan-1-one](/img/structure/B15170008.png)
![2-Ethynyl-5-{[3,4,5-tris(dodecyloxy)phenyl]ethynyl}pyrazine](/img/structure/B15170011.png)

